molecular formula C22H20N4O3S B2388581 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 394229-32-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2388581
CAS No.: 394229-32-4
M. Wt: 420.49
InChI Key: TTXAKSGTJQKKGK-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure through a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole core is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to various biological targets, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Benzamide Derivatives: Compounds such as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide.

    Sulfamoyl Derivatives: Compounds containing the sulfamoyl group, such as sulfonamides.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to its combination of a benzimidazole moiety with a benzamide structure and a dimethylsulfamoyl group. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXAKSGTJQKKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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